molecular formula C17H26ClN3O3S B4496735 N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide

N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide

Cat. No.: B4496735
M. Wt: 387.9 g/mol
InChI Key: NVJLCQFNINTPFM-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the dimethylsulfamoyl group. Common synthetic routes may involve the use of reagents such as piperidine, 2-chlorobenzyl chloride, and dimethylsulfamoyl chloride. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and automated reaction systems may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives.

Scientific Research Applications

N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-chlorophenyl)propyl]-1-(methylsulfamoyl)piperidine-4-carboxamide
  • N-[3-(2-chlorophenyl)propyl]-1-(ethylsulfamoyl)piperidine-4-carboxamide
  • N-[3-(2-chlorophenyl)propyl]-1-(propylsulfamoyl)piperidine-4-carboxamide

Uniqueness

N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group, in particular, may enhance its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-20(2)25(23,24)21-12-9-15(10-13-21)17(22)19-11-5-7-14-6-3-4-8-16(14)18/h3-4,6,8,15H,5,7,9-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJLCQFNINTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide
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N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide
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N-[3-(2-chlorophenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide

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